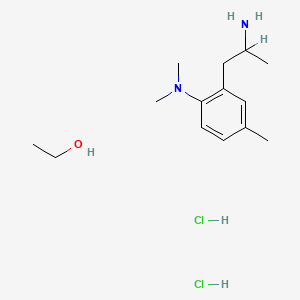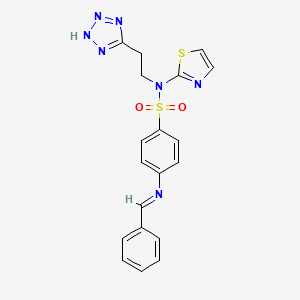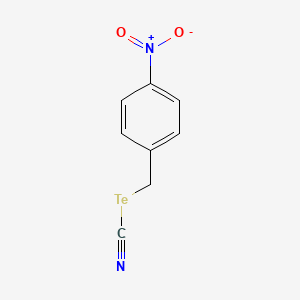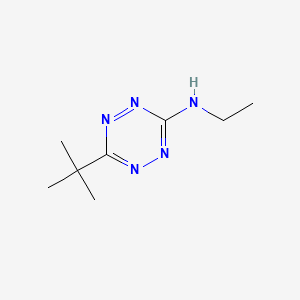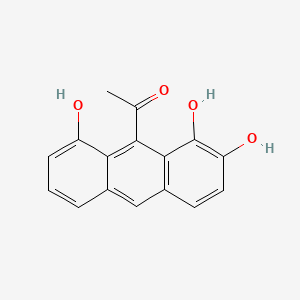
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps. One common approach is to start with a benzopyran derivative and introduce the bromine atoms through bromination reactions. The methoxy group can be introduced via methylation reactions. Specific conditions such as the use of bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light can facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Applications De Recherche Scientifique
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential lead compound in drug discovery.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atoms and methoxy group can affect its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methylthiophene:
3-Bromo-4-methoxybenzonitrile: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern on the benzopyran ring.
Propriétés
Numéro CAS |
77067-28-8 |
|---|---|
Formule moléculaire |
C11H8Br2O3 |
Poids moléculaire |
347.99 g/mol |
Nom IUPAC |
3-bromo-4-(bromomethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C11H8Br2O3/c1-15-6-2-3-7-8(5-12)10(13)11(14)16-9(7)4-6/h2-4H,5H2,1H3 |
Clé InChI |
XXFLHBXRDQUHHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



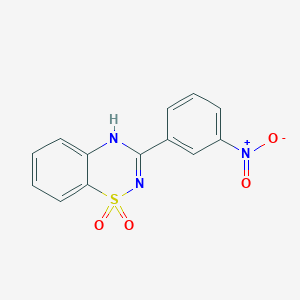
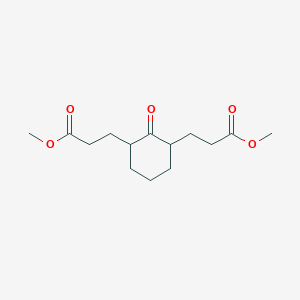
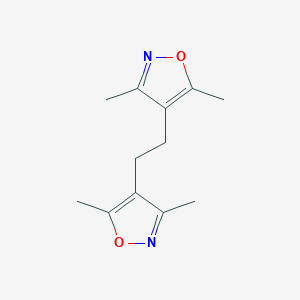
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
